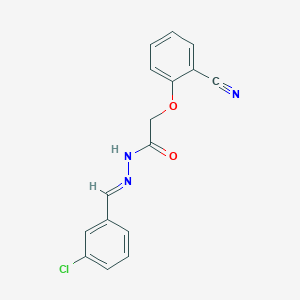

N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide derivatives involves condensation reactions, typically starting from appropriate hydrazides and aldehydes. These reactions are facilitated by conditions that promote the formation of the hydrazone linkage (C=N bond). For example, the synthesis and characterization of related benzohydrazone derivatives have been detailed, demonstrating the preparation and identification of these compounds via elemental analysis, NMR, and single-crystal X-ray diffraction (Zhou & Ma, 2012).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their chemical behavior. X-ray crystallography has been extensively used to determine the crystalline structures, revealing that these molecules often display trans configurations around the C=N double bond. The crystal structures are further stabilized by hydrogen bonds and π-π interactions, providing insight into their stability and reactivity (Zhou & Ma, 2012).

Chemical Reactions and Properties

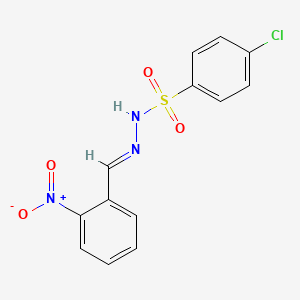

Hydrazone derivatives like N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide participate in various chemical reactions, including cyclization, nucleophilic substitution, and redox reactions. These reactions can alter their chemical structure, leading to the formation of new compounds with potentially different physical and chemical properties. Research on similar compounds has shown a range of reactivities that highlight the versatility of hydrazones in organic synthesis (Khalifa, Al-Omar, & Ali, 2017).

Physical Properties Analysis

The physical properties of N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide and its derivatives, such as solubility, melting point, and crystal structure, are closely tied to their molecular structure. These properties are critical for determining their suitability in various applications, including material science and pharmaceuticals. For instance, crystallography studies provide valuable data on the compound's stability and solubility (Zhou & Ma, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to understanding the behavior of these compounds under different chemical conditions. Studies on hydrazones show that their chemical properties are influenced by the nature of the substituents on the hydrazone moiety, affecting their potential applications in catalysis, synthesis of heterocyclic compounds, and more (Khalifa, Al-Omar, & Ali, 2017).

科学的研究の応用

Synthesis and Characterization

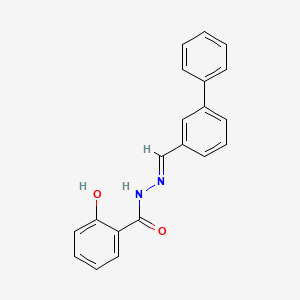

- Novel Compounds Synthesis: N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide derivatives have been synthesized for further chemical studies. These compounds were characterized by their spectral studies, highlighting their potential for further antimicrobial evaluation and other applications (Fuloria et al., 2009).

Antimicrobial Evaluation

- Antibacterial and Antifungal Activities: Synthesized compounds, including derivatives of N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide, have shown notable antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Kaya et al., 2017).

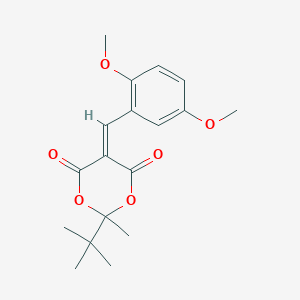

Potential in Nonlinear Optical Properties

- Nonlinear Optical Properties: The investigation of hydrazones derived from N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide revealed their third-order nonlinear optical properties. This suggests their potential application in optical devices such as optical limiters and switches, indicating the compound's significance in materials science and engineering (Naseema et al., 2010).

Chemotherapeutic Applications

- Cytotoxic and Antimicrobial Agents: Research has focused on designing and synthesizing hydrazide and oxadiazole derivatives of N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide for their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines. These studies suggest the compound's potential as a chemotherapeutic agent (Kaya et al., 2017).

特性

IUPAC Name |

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-14-6-3-4-12(8-14)10-19-20-16(21)11-22-15-7-2-1-5-13(15)9-18/h1-8,10H,11H2,(H,20,21)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUDWGORRRVRRW-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)

![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)

![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)